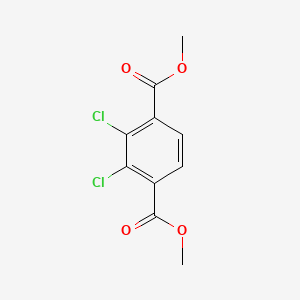
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and two ester groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3-dichloroterephthalic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 2,3-dichlorobenzene-1,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,3-dichlorobenzene-1,4-dimethanol.
Oxidation: Formation of 2,3-dichloroterephthalic acid.
Scientific Research Applications
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The chlorine atoms and ester groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Similar structure but lacks chlorine atoms.
Dimethyl isophthalate: Similar ester groups but different positions on the benzene ring.
Dimethyl phthalate: Similar ester groups but different substitution pattern.
Uniqueness
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate is unique due to the presence of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The specific positioning of the chlorine atoms and ester groups also contributes to its distinct properties.
Properties
CAS No. |
90767-87-6 |
|---|---|
Molecular Formula |
C10H8Cl2O4 |
Molecular Weight |
263.07 g/mol |
IUPAC Name |
dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4H,1-2H3 |
InChI Key |
PKXVXPPULUTVKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















